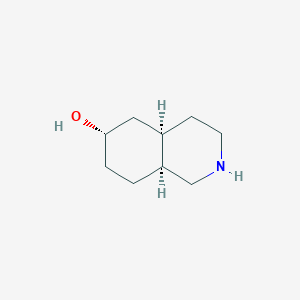
(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is a stereoisomer of decahydroisoquinoline, a bicyclic compound that features a six-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired stereoisomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4aR,6S,8aS)-2-Ethyl-N-[3-(2-fluorophenyl)propyl]-6-(4-morpholinyl)octahydro-8a(1H)-isoquinolinecarboxamide
- (4aR,6S,8aS)-2-Ethyl-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}-6-(4-morpholinyl)octahydro-8a(1H)-isoquinolinecarboxamide
- Ethyl (4aR,6S,8aS)-2-[(2-methyl-3-pyridinyl)carbonyl]-6-(4-morpholinyl)octahydro-8a(1H)-isoquinolinecarboxylate
Uniqueness
(4aR,6S,8aS)-rel-Decahydroisoquinolin-6-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereoisomer may exhibit different pharmacological properties compared to other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4aR,6S,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2/t7-,8-,9+/m1/s1 |
InChI Key |
OIDWQGDFFZCQRK-HLTSFMKQSA-N |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@@H]2C[C@H]1O |
Canonical SMILES |
C1CC2CNCCC2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















